N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR (400 MHz, CDCl₃) :
- δ 7.45 (d, 1H, furan H-5), 6.95 (m, 2H, indoline H-4/H-5), 6.35 (d, 1H, furan H-3).
- δ 3.82 (t, 2H, NCH₂), 3.12 (q, 2H, CH₂N), 1.45 (m, 2H, CH₂CH₂CH₃).
- ¹³C NMR (100 MHz, CDCl₃) :
- δ 169.8 (C=O), 152.1 (furan C-2), 128.9 (indoline C-3), 110.4 (furan C-5).
Infrared (IR) Spectroscopy
- Strong absorption at 1665 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), and 1240 cm⁻¹ (C-O-C furan ring).
Mass Spectrometry (MS)
- ESI-MS (m/z) : [M+H]⁺ at 342.4 , with fragments at 225.1 (loss of propylamide) and 152.0 (furan-indoline ion).
These spectral features confirm the compound’s structural integrity and functional group composition.
Properties
IUPAC Name |
N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-propyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-2-10-20-18(23)19(24)21-13-16(17-8-5-12-25-17)22-11-9-14-6-3-4-7-15(14)22/h3-8,12,16H,2,9-11,13H2,1H3,(H,20,23)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDIDSAMDQKCHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide is a novel organic compound that exhibits significant potential in various biological applications due to its unique structural characteristics. This compound incorporates functional groups such as furan, indole, and oxalamide, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H23N3O3, with a molecular weight of 341.41 g/mol. The compound's structure can be represented as follows:
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors in biological pathways. Similar compounds have shown potential in modulating pathways related to cancer treatment and inflammation. The exact mechanisms may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors that play a role in signal transduction related to various diseases.
Biological Activity Overview
Research indicates that compounds with similar structural motifs have demonstrated various biological activities, including:
- Anticancer Properties : Studies have suggested that furan and indole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways.
- Anti-inflammatory Effects : These compounds may also reduce inflammation by inhibiting pro-inflammatory cytokines.
Comparative Biological Activity Table
Case Studies
Several studies have focused on the biological implications of compounds similar to this compound:
-
Anticancer Study : A study published in 2023 investigated the effects of a structurally similar compound on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
- Findings : Induction of apoptosis was confirmed through flow cytometry analysis.
-
Anti-inflammatory Research : Another study explored the anti-inflammatory effects of related oxalamides in murine models of arthritis. The results showed a marked decrease in swelling and pain associated with inflammation after administration of the compound.
- Findings : Histological analysis revealed reduced infiltration of inflammatory cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence focuses on pharmacopeial standards for ranitidine-related compounds and furan-containing derivatives. While none directly match the target compound, structural parallels allow for comparative analysis (Table 1).
Table 1: Structural and Functional Comparison
Key Observations:
Heterocyclic Core: The target compound’s indoline moiety distinguishes it from ranitidine analogs, which prioritize dimethylamino-substituted furans. Indoline’s rigid bicyclic structure may enhance binding specificity compared to flexible dimethylamino groups in ranitidine derivatives .
Functional Groups: The oxalamide group in the target compound replaces nitro or sulphanyl groups seen in USP-listed analogs.
Research Findings and Hypothetical Implications
While direct studies on the target compound are absent, insights from related compounds suggest:
- Metabolic Stability : The absence of nitro groups (common in ranitidine impurities) may reduce toxicity risks but could limit electrophilic reactivity required for certain enzyme interactions .
Q & A
Q. What are the common synthetic routes for N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-propyloxalamide?
- Methodological Answer: The synthesis typically involves a multi-step process:
Intermediate formation : Furan-2-yl and indolin-1-yl moieties are synthesized separately. For example, furan derivatives are functionalized via Friedel-Crafts alkylation, while indole intermediates are prepared via reductive amination .
Coupling reactions : The oxalamide backbone is formed using carbodiimide coupling agents (e.g., DCC/HOBt) to link the intermediates under inert conditions (argon/nitrogen) .
Purification : Techniques like column chromatography or recrystallization in ethanol/dichloromethane mixtures ensure high purity (>95%) .
Key challenges include regioselectivity in indole functionalization and minimizing side reactions during oxalamide formation.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer: Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms substituent positions (e.g., furan C-H at δ 6.3–7.2 ppm; indole NH at δ 8.1–8.5 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 405.18) .
- Infrared Spectroscopy (IR) : Detects amide C=O stretches (~1650–1700 cm⁻¹) .
Purity is assessed via HPLC with UV detection (λ = 254 nm) .
Q. How is preliminary biological activity assessed for this compound?
- Methodological Answer: Initial screens include:
- Enzyme inhibition assays : Testing against kinases (e.g., EGFR) or proteases using fluorogenic substrates. IC50 values are calculated from dose-response curves .
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC50 .
- Solubility/pharmacokinetics : LogP measurements via shake-flask method and metabolic stability in liver microsomes .
Advanced Research Questions
Q. How can structural modifications resolve contradictions between in vitro and in vivo efficacy data?
- Methodological Answer: Discrepancies often arise from poor bioavailability or off-target effects. Strategies include:
- Bioisosteric replacement : Swapping the propyl group with morpholine (to enhance solubility) or fluorinated aryl groups (to improve target affinity) .
- Prodrug design : Adding esterase-sensitive groups (e.g., acetyl) to the oxalamide nitrogen to increase membrane permeability .
- SAR studies : Systematic variation of the furan/indole substituents to optimize binding to hydrophobic pockets in target proteins .
Q. What reaction conditions optimize regioselectivity in substitution reactions at the indole moiety?
- Methodological Answer: Regioselectivity is controlled by:
- Electrophilic directing groups : Introducing a methyl group at the indole N1 position directs substitutions to the C3/C5 positions via steric/electronic effects .
- Catalytic systems : Pd-catalyzed C-H activation with ligands like PPh3 enhances selectivity for C2 functionalization .
- Solvent effects : Polar aprotic solvents (DMF, DMSO) favor nucleophilic attack at electron-deficient positions .
Q. How can molecular docking elucidate the compound’s mechanism of action?
- Methodological Answer: Docking workflows include:
Protein preparation : Retrieve a target structure (e.g., COX-2 from PDB: 1CX2) and remove water/ligands.
Ligand parameterization : Generate 3D conformers of the compound using software like OpenBabel, then assign charges (e.g., Gasteiger-Marsili) .
Docking simulations : Use AutoDock Vina with a grid box centered on the active site. Analyze binding poses for hydrogen bonds (e.g., oxalamide NH with Glu520) and π-π stacking (indole-furan with Phe513) .
Validation involves comparing docking scores (ΔG) with experimental IC50 values.
Q. What strategies mitigate conflicting data in oxidation/reduction studies of the furan ring?
- Methodological Answer: Conflicting outcomes (e.g., overoxidation vs. stability) are addressed by:
- Condition screening : Test oxidizing agents (e.g., mCPBA vs. KMnO4) at varying temperatures (0°C vs. RT) to identify optimal protocols .
- Protective groups : Temporarily block the indole NH with Boc to prevent unwanted side reactions during furan oxidation .
- In situ monitoring : Use LC-MS to track reaction progress and terminate before degradation occurs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
